An In-depth Technical Guide to 2,4,6-Trichlorobenzoic Acid (CAS 50-43-1)
An In-depth Technical Guide to 2,4,6-Trichlorobenzoic Acid (CAS 50-43-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and toxicological profile of 2,4,6-Trichlorobenzoic acid (CAS 50-43-1). The information is presented to be a valuable resource for professionals in research, chemical synthesis, and drug development.
Chemical and Physical Properties
2,4,6-Trichlorobenzoic acid is a halogenated aromatic carboxylic acid.[1][2] It typically appears as a white to beige or light brown crystalline solid.[3] The presence of three chlorine atoms on the benzene ring and a carboxylic acid group confers distinct chemical and physical properties that are valuable in various synthetic applications.[2]
Table 1: Physical and Chemical Properties of 2,4,6-Trichlorobenzoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃Cl₃O₂ | [4] |
| Molecular Weight | 225.46 g/mol | [5] |
| CAS Number | 50-43-1 | [4] |
| Melting Point | 160-164 °C | [5] |
| Boiling Point | 329.7 ± 37.0 °C at 760 mmHg | [6] |
| pKa | 1.40 ± 0.25 | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [3] |
| Appearance | Beige to light brown crystalline powder. | [3] |
Synthesis of 2,4,6-Trichlorobenzoic Acid
A common and established pathway for the synthesis of 2,4,6-Trichlorobenzoic acid involves the Friedel-Crafts acylation of 1,3,5-trichlorobenzene, followed by an oxidation reaction and subsequent acidification.[7] This method is advantageous due to its relatively low cost and the ease of separation and purification of the final product.[7]
Synthesis Pathway Diagram
Caption: Synthesis pathway of 2,4,6-Trichlorobenzoic acid.
Experimental Protocol: Synthesis from 1,3,5-Trichlorobenzene
This protocol is a generalized procedure based on established chemical principles for the synthesis of 2,4,6-Trichlorobenzoic acid.[7][8]
Step 1: Friedel-Crafts Acylation
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 1,3,5-trichlorobenzene and a Lewis acid catalyst such as anhydrous aluminum trichloride.[7]
-
While stirring, gradually add an acylating reagent, for example, acetyl chloride.[7] The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
After the addition is complete, heat the reaction mixture to promote the reaction. The specific temperature and reaction time will depend on the chosen reactants and scale.[7]
-
Upon completion, the reaction mixture contains 1-alkylcarbonyl-2,4,6-trichlorobenzene.
Step 2: Oxidation
-
The crude 1-alkylcarbonyl-2,4,6-trichlorobenzene is then subjected to an oxidation reaction.[7]
-
A suitable oxidizing agent, such as sodium hypochlorite (bleach), is used in the presence of a base like sodium hydroxide.[7]
-
The mixture is heated and stirred for a sufficient period to ensure complete oxidation to the corresponding carboxylate salt.[7]
Step 3: Acidification and Purification
-
After cooling the reaction mixture, it is carefully acidified with a strong acid, such as hydrochloric acid, to a pH of less than 1.[7] This protonates the carboxylate salt, precipitating the 2,4,6-Trichlorobenzoic acid.
-
The precipitated solid is collected by filtration and washed with water to remove inorganic salts and excess acid.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent to achieve high purity.[8]
Analytical Methods
The quantification and identification of 2,4,6-Trichlorobenzoic acid are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques for the analysis of chlorobenzoic acids.[9][10]
General Experimental Workflow for Analysis
Caption: General analytical workflow.
HPLC Method (Proposed)
-
Column: A C18 stationary phase is a suitable starting point.[10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic phase (e.g., acetonitrile or methanol).[10][11]
-
Flow Rate: Typically around 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength between 265-280 nm is expected to provide good sensitivity.[10]
Method validation should be performed according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness.[10]
Toxicological Profile
The toxicological data for 2,4,6-Trichlorobenzoic acid itself is limited. Much of the available information is on the structurally related compound, 2,4,6-trichlorophenol. It is important to distinguish between the data for these two compounds.
Table 2: Summary of Toxicological Data
| Endpoint | Finding | Compound | Reference(s) |
| Acute Toxicity | Causes skin and eye irritation. May cause respiratory irritation. | 2,4,6-Trichlorobenzoic acid | [12][13] |
| Reproductive Toxicity | Not classified as a reproductive toxicant. | 2,4,6-Trichlorobenzoic acid | [12] |
| At high doses (1000 mg/kg), maternal toxicity was observed in rats, but no primary reproductive effects. | 2,4,6-Trichlorophenol | [14] | |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (Group D). | 2,4,6-Trichlorobenzoic acid | [12] |
| Reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals (caused lymphomas, leukemia, and liver tumors). | 2,4,6-Trichlorophenol | [15] | |
| Genotoxicity | No specific data available for 2,4,6-Trichlorobenzoic acid. | - |
Biological Activity and Mechanism of Action
The primary documented biological activity of 2,4,6-Trichlorobenzoic acid is as a herbicide.[3] Its mechanism of action in plants involves interfering with their metabolic processes, leading to disrupted growth and eventual death.[3] In the context of drug development, its utility lies in its role as a chemical intermediate for synthesizing more complex molecules.[2] The trichloro-substituted benzene ring provides a sterically hindered and electronically modified scaffold that can be used to create novel pharmaceutical compounds with specific binding properties.[2] There is currently a lack of specific information on its interaction with mammalian or human biological signaling pathways.
Safety and Handling
2,4,6-Trichlorobenzoic acid is classified as an irritant.[12][13] Appropriate personal protective equipment (PPE) should be used when handling this compound.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry place in a tightly sealed container.[3]
First Aid Measures:
-
After Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]
-
After Skin Contact: Wash with plenty of soap and water. Get medical advice/attention if irritation occurs.[12]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention if irritation persists.[12]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical advice/attention.[12]
References
- 1. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 2,4,6-Trichlorobenzoic acid 50-43-1 [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CN1746147A - Preparation of 2,4,6-trichloromethane acid - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 2,4,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Evaluation of the reproductive toxicology of 2,4,6-trichlorophenol in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
